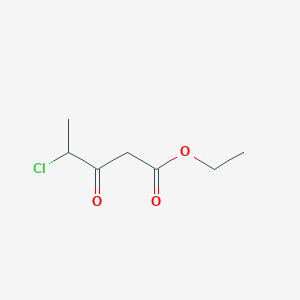

Ethyl 4-chloro-3-oxopentanoate

Description

Structure

3D Structure

Properties

CAS No. |

103602-47-7 |

|---|---|

Molecular Formula |

C7H11ClO3 |

Molecular Weight |

178.61 g/mol |

IUPAC Name |

ethyl 4-chloro-3-oxopentanoate |

InChI |

InChI=1S/C7H11ClO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3 |

InChI Key |

CCUTVTFBCKCUPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)Cl |

Origin of Product |

United States |

Mechanistic Organic Chemistry of Ethyl 4 Chloro 3 Oxopentanoate

Analysis of Electrophilic and Nucleophilic Reactivity

Ethyl 4-chloro-3-oxopentanoate possesses several reactive centers that dictate its chemical behavior. The carbon atom bonded to the chlorine is an electrophilic site susceptible to nucleophilic attack. The carbonyl carbon of the ketone is also electrophilic and can undergo nucleophilic addition. Furthermore, the acidic protons on the carbon atom situated between the two carbonyl groups (the α-carbon) allow for the formation of a stabilized enolate, which is a potent nucleophile.

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The carbon atom bearing the chlorine atom is an electrophilic center, making it a target for nucleophiles. This leads to nucleophilic substitution reactions where the chlorine atom is replaced by the incoming nucleophile.

Nucleophilic substitution at the chlorinated carbon of this compound, an α-halo ketone, proceeds readily via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This concerted mechanism involves a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group.

The transition state of this reaction features a trigonal bipyramidal geometry where the carbon atom is partially bonded to both the incoming nucleophile and the departing leaving group. This process results in an inversion of stereochemistry at the reaction center, known as a Walden inversion.

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a second-order reaction. A key characteristic of α-halo ketones, such as this compound, is their enhanced reactivity in SN2 reactions compared to simple alkyl halides. For instance, the reaction of α-chloroacetone with iodide is approximately 35,000 times faster than that of propyl chloride. This significant rate enhancement is attributed to the electronic effect of the adjacent carbonyl group. The carbonyl group helps to stabilize the transition state by delocalizing the developing negative charge through conjugation. This stabilization lowers the activation energy of the reaction, thereby increasing its rate.

The rate of a nucleophilic substitution reaction is highly dependent on the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon departure. This stability is inversely related to the basicity of the leaving group; weaker bases are better leaving groups.

For the halogens, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is directly correlated with the acidity of their conjugate acids (HX), where HI is the strongest acid and HF is the weakest. Consequently, the iodide ion (I⁻) is the weakest base and the best leaving group among the halides, while the fluoride (B91410) ion (F⁻) is the strongest base and the poorest leaving group.

The following table illustrates the relationship between the basicity of the halide ions and their effectiveness as leaving groups in SN2 reactions.

| Halide Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Basicity | Relative Rate of SN2 Reaction |

| I⁻ | HI | -10 | Weakest | Fastest |

| Br⁻ | HBr | -9 | Weak | Fast |

| Cl⁻ | HCl | -7 | Strong | Slow |

| F⁻ | HF | 3.2 | Strongest | Slowest |

This table presents generalized data to illustrate the principle of leaving group ability.

Therefore, in analogous compounds to this compound where the chlorine is replaced by other halogens, the rate of nucleophilic substitution would be expected to be faster for the bromo and iodo derivatives.

Nucleophilic Addition Reactions at the Carbonyl Moiety

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³.

In this compound, there are two carbonyl groups: a ketone and an ester. Generally, ketones are more reactive towards nucleophilic addition than esters. This is because the lone pairs on the ester's oxygen atom can be delocalized through resonance, which reduces the electrophilicity of the ester carbonyl carbon.

The reactivity of a carbonyl group in nucleophilic addition reactions is significantly influenced by electronic effects of adjacent substituents. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease the electrophilicity and thus the reactivity of the carbonyl carbon.

In this compound, the chlorine atom at the C4 position is an electron-withdrawing group. Through an inductive effect, it pulls electron density away from the adjacent ketone carbonyl group at C3. This effect increases the partial positive charge on the C3 carbonyl carbon, making it more electrophilic and more susceptible to nucleophilic attack.

The relative reactivity of the two carbonyl carbons in a β-keto ester can be analyzed. Theoretical studies on similar β-keto esters have shown that the ketone carbonyl is generally more electrophilic than the ester carbonyl. This is consistent with the general principle that ketones are more reactive than esters in nucleophilic addition reactions.

Electrophilic Substitution of Alpha-Hydrogens and Enolate Chemistry

The hydrogen atoms on the carbon atom located between the two carbonyl groups (the α-hydrogens at the C2 position) in this compound are significantly more acidic than hydrogens on a typical α-carbon of a single ketone or ester. This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the negative charge of the resulting conjugate base, the enolate, through resonance.

The formation of the enolate is achieved by treating the β-keto ester with a base. The resulting enolate ion is a strong nucleophile, with the negative charge delocalized over the oxygen atoms of both carbonyls and the α-carbon.

The enhanced acidity of protons situated between two carbonyl groups is illustrated in the following table.

| Compound | pKa |

| Acetone (B3395972) (a simple ketone) | ~19-20 |

| Ethyl acetate (B1210297) (a simple ester) | ~25 |

| Ethyl acetoacetate (B1235776) (a β-keto ester) | ~11 |

This table provides approximate pKa values to demonstrate the acidifying effect of adjacent carbonyl groups.

Keto-Enol Tautomerism and its Influence on Reactivity

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. This constitutional isomerism involves the migration of a proton and the shifting of bonding electrons. The equilibrium position is highly dependent on factors such as the solvent, temperature, and the presence of catalysts.

The keto form is generally more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, the enol form of β-keto esters can be significantly stabilized by two key factors:

Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a more delocalized and stable π-electron system.

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable six-membered ring via hydrogen bonding with the carbonyl oxygen of the ester group.

This tautomerism has a profound influence on the compound's reactivity. The keto form reacts as a typical ketone, with the carbonyl carbon being the primary electrophilic site. The enol form, however, behaves as a nucleophile at the α-carbon, similar to an enol ether. This dual reactivity allows this compound to react with both nucleophiles (at the carbonyl carbon) and electrophiles (at the α-carbon). For the closely related compound ethyl 4-chloroacetoacetate, the extent of enolization is significant, reaching up to 60% in nonpolar solvents like carbon tetrachloride, highlighting the stability of the enol tautomer.

The equilibrium can be catalyzed by both acids and bases.

Acid Catalysis: Involves protonation of the carbonyl oxygen, making the α-proton more acidic and facilitating its removal by a weak base (like the solvent) to form the enol.

Base Catalysis: Involves the direct deprotonation of the α-carbon by a base to form an enolate intermediate, which is then protonated on the oxygen atom to yield the enol.

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Nonpolar solvents favor the enol form. | Nonpolar solvents do not disrupt the stabilizing intramolecular hydrogen bond in the enol tautomer. |

| Hydrogen Bonding | Solvents capable of hydrogen bonding can shift the equilibrium towards the keto form. | The solvent can form hydrogen bonds with the keto form, stabilizing it, and can disrupt the intramolecular hydrogen bond of the enol. |

| Conjugation | Structural features that extend conjugation stabilize the enol form. | Extended π-systems lead to greater electron delocalization and lower energy. |

Role of Enolate Formation in Reaction Pathways

The protons on the α-carbon (C2), situated between the two carbonyl groups, are significantly acidic (pKa ≈ 11-13 for β-keto esters). This acidity allows for the ready formation of a resonance-stabilized enolate anion upon treatment with a suitable base. The negative charge in the enolate is delocalized over the α-carbon and the two oxygen atoms, with significant electron density residing on the α-carbon, making it a potent carbon nucleophile.

This enolate intermediate is central to many of the key reactions of this compound, particularly in carbon-carbon bond formation. A primary example is the alkylation reaction, where the enolate attacks an alkyl halide in an SN2 reaction to form a new C-C bond at the α-carbon.

The formation and reaction of the enolate can be seen in cascade reactions, such as the Michael addition/alkylation sequence. In a reaction involving the similar ethyl 4-chloro-3-oxobutanoate, deprotonation by a base like triethylamine (B128534) generates the enolate. This enolate then acts as a nucleophile in a Michael addition to an electrophilic alkene, followed by an intramolecular SN2 reaction where the newly formed enolate displaces the chloride ion, leading to cyclization.

The choice of base and reaction conditions is crucial for controlling enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used for quantitative, irreversible enolate formation, while weaker bases like alkoxides (e.g., sodium ethoxide) establish an equilibrium between the β-keto ester and its enolate.

Intramolecular Cyclization and Heterocyclic Ring Formation

The dual functionality of this compound makes it a valuable precursor for the synthesis of various cyclic and heterocyclic compounds. The presence of an electrophilic carbonyl carbon, a nucleophilic α-carbon (via its enolate), and a leaving group (chloride) on the same molecule facilitates intramolecular cyclization reactions.

Acid-Catalyzed Cyclization Mechanisms

While base-catalyzed cyclizations via enolate intermediates are common, acid-catalyzed pathways are also mechanistically plausible. Under acidic conditions, the carbonyl oxygen of the ketone can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon. This activation makes it susceptible to attack by weak internal nucleophiles.

A general mechanism for acid-catalyzed cyclization could involve:

Protonation: The ketone carbonyl oxygen is protonated by an acid catalyst.

Enolization: Tautomerization to the enol form occurs.

Intramolecular Attack: The π-bond of the enol acts as a nucleophile, attacking an internal electrophilic center. In the case of this compound, this would typically follow an initial intermolecular reaction to introduce another functional group capable of cyclizing.

Deprotonation: Loss of a proton regenerates the catalyst and yields the cyclic product.

Formation of Nitrogen and Oxygen-Containing Heterocycles

This compound and its analogs are versatile building blocks for synthesizing heterocycles. The reaction pathways often involve the initial formation of an enolate, which then participates in a cascade reaction.

For instance, ethyl 4-chloro-3-oxobutanoate reacts with nitroalkenes in the presence of an organocatalyst in a conjugate addition. The resulting intermediate undergoes an intramolecular O-alkylation, where an oxygen atom of the enolate displaces the chloride ion to form a five-membered furanone ring, an oxygen-containing heterocycle.

Similarly, condensation reactions with binucleophiles can lead to the formation of various heterocycles. Reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Condensation with ureas or thioureas can produce pyrimidine (B1678525) derivatives. Three-component cyclization reactions of similar β-keto esters with diamines or aminoalcohols are known to produce complex tricyclic azaheterocyclic structures. These reactions underscore the utility of this class of compounds in building diverse molecular scaffolds.

Mechanistic Insights into Oxidation and Reduction Processes

The carbonyl group of this compound is the primary site for oxidation and reduction reactions. The reduction of the ketone is particularly significant as it generates a chiral center, providing access to valuable optically active building blocks.

Pathways for Carbonyl Reduction

The ketone functionality of β-keto esters can be selectively reduced to a secondary alcohol. The mechanism of reduction depends on the reagent employed but generally involves the nucleophilic addition of a hydride (H⁻) or its equivalent to the electrophilic carbonyl carbon.

Chemical Reduction: Common chemical reducing agents include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Mechanism with NaBH₄: The reaction proceeds via the transfer of a hydride ion from the borohydride complex to the carbonyl carbon. The resulting alkoxide is then protonated during workup to yield the alcohol. Due to the presence of the ester, which can also be reduced by stronger agents like LiAlH₄, milder or more selective reagents are often preferred to achieve chemoselective reduction of the ketone. Modifying the hydride reagent, for instance by forming potassium or lithium enolates before reduction with aluminum hydride, has been shown to chemoselectively reduce the ester group instead.

Biocatalytic Reduction: A highly effective method for the reduction of the analogous ethyl 4-chloro-3-oxobutanoate is asymmetric bioreduction using whole-cell catalysts (like Baker's yeast) or isolated enzymes (carbonyl reductases). These biocatalytic methods are prized for their high stereoselectivity, often producing one enantiomer of the corresponding alcohol in high enantiomeric excess under mild reaction conditions.

Mechanism: The enzymatic reduction typically involves a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which acts as the biological hydride donor. The substrate (the β-keto ester) binds to the active site of the enzyme in a specific orientation, and the hydride is delivered to one face of the carbonyl group, leading to the formation of a specific stereoisomer of the alcohol product.

Table 2: Comparison of Reduction Methods for β-Keto Esters

| Method | Reagent/Catalyst | Key Features | Stereoselectivity |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Mild, selective for ketones over esters. | Generally produces a racemic mixture unless chiral auxiliaries or catalysts are used. |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Powerful, reduces both ketones and esters. | Produces a racemic mixture. |

| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae) | Whole-cell biocatalyst, mild conditions. | Can be highly enantioselective, but may produce mixtures of stereoisomers due to multiple enzymes. |

| Biocatalytic Reduction | Isolated Carbonyl Reductases | Purified enzymes, high specificity. | Typically very high, yielding a single enantiomer (>98% ee). |

Oxidative Transformations of the Ester Moiety

The direct oxidation of the ester functional group in a molecule as complex as this compound is a challenging transformation that is not extensively documented in scientific literature. The ester group is generally considered to be relatively resistant to oxidation, especially when compared to other functional groups that may be present in the molecule, such as the ketone and the carbon-hydrogen bonds at the α-position to the carbonyl groups.

From a mechanistic standpoint, the oxidation of an ester moiety would likely require harsh reaction conditions or highly specific catalysts. The electron-withdrawing nature of the carbonyl group in the ester functionality deactivates the adjacent alkyl group (the ethyl group in this case) towards many common oxidizing agents.

Another theoretical possibility is enzymatic oxidation. For instance, certain cytochrome P450 enzymes have been shown to catalyze the oxidative cleavage of esters. nih.govnih.gov This process typically involves the hydroxylation at the α-carbon of the alcohol component of the ester, leading to an unstable hemiacetal-like intermediate which then decomposes. nih.gov In the case of an ethyl ester, this would result in the formation of acetaldehyde. However, the applicability of such enzymatic systems to a synthetic substrate like this compound, and the selectivity of such a reaction, remain speculative without direct experimental evidence.

It is important to note that under typical laboratory oxidative conditions, other parts of the this compound molecule would be more susceptible to reaction. For example, the enolizable α-protons between the two carbonyl groups are acidic and the resulting enolate is readily oxidized. The ketone functionality itself can also undergo oxidative cleavage under strong oxidizing conditions. Therefore, achieving selective oxidation of the relatively inert ester group in the presence of these other functionalities would represent a significant synthetic challenge.

Due to the lack of specific research on the oxidative transformations of the ester moiety of this compound, a data table of detailed research findings cannot be provided. The oxidation of esters can lead to the formation of hydroperoxides, cyclic ethers, ketones, and aldehydes with an ester function. geeksforgeeks.org Much of the research in this area has focused on methyl and ethyl esters. geeksforgeeks.org

Stereoselective Transformations and Chiral Derivatization

Biocatalytic Asymmetric Reduction of the 3-Oxo Group

The biocatalytic asymmetric reduction of the 3-oxo group of ethyl 4-chloro-3-oxobutanoate (a closely related and extensively studied analog) is a well-established method for producing optically active ethyl (R)- and (S)-4-chloro-3-hydroxybutanoate. These chiral synthons are valuable in the preparation of pharmaceuticals. The success of this biotransformation hinges on the selection of a suitable biocatalyst and the optimization of reaction conditions to achieve high yield and enantiomeric excess.

Whole-cell biocatalysis offers a convenient and cost-effective approach for the asymmetric reduction of ketones. The microbial cells not only provide the necessary reductase enzymes but also the machinery for cofactor regeneration, which is essential for the catalytic cycle.

Various fungi and yeast species have been successfully employed for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate. These microorganisms often exhibit high enantioselectivity, producing either the (R)- or (S)-enantiomer of the corresponding alcohol.

For instance, a study evaluating eight fungal species from four genera found that all strains displayed (S)-selectivity in the reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov Among these, Cylindrocarpon sclerotigenum IFO 31855 demonstrated the highest yield and an excellent enantiomeric excess of over 99%. nih.gov The cell-free extract of this fungus was found to utilize NADPH as the cofactor for the reduction. tandfonline.com

Yeast, particularly Saccharomyces cerevisiae (baker's yeast), is a well-known biocatalyst for asymmetric reductions. Permeabilized fresh brewer's yeast cells have been shown to effectively convert ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with a high yield (99.5%) and enantiomeric excess (99%). The permeabilization with cetyltrimethylammonium bromide (CTAB) significantly increased the activity of the involved enzymes, alcohol dehydrogenase and glucose-6-phosphate dehydrogenase.

Furthermore, the yeast Sporobolomyces salmonicolor is a source of an NADPH-dependent aldehyde reductase that catalyzes the reduction of ethyl 4-chloro-3-oxobutanoate to the (R)-enantiomer. nih.gov In a biphasic system of n-butyl acetate (B1210297) and water, this enzyme yielded the product with a molar yield of 95.4% and an enantiomeric excess of 86%. nih.gov

| Microbial Strain | Product Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |

| Cylindrocarpon sclerotigenum IFO 31855 | (S) | >99% | High | nih.gov |

| Brewer's Yeast (permeabilized) | (R) | 99% | 99.5% | |

| Sporobolomyces salmonicolor AKU4429 | (R) | 86% | 95.4% | nih.gov |

| Candida albicans | (S) | >99% | High | researchgate.net |

Recombinant Escherichia coli is a widely used host for the overexpression of ketoreductases, offering advantages such as rapid growth, ease of genetic manipulation, and high enzyme expression levels. Several strategies have been developed to construct engineered E. coli strains for the efficient and highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate.

One common approach involves the co-expression of a ketoreductase with a cofactor-regenerating enzyme in a single E. coli host. For example, E. coli cells co-expressing an aldehyde reductase gene from Sporobolomyces salmonicolor and a glucose dehydrogenase (GDH) gene from Bacillus megaterium were used to produce ethyl (R)-4-chloro-3-hydroxybutanoate. nih.gov This system achieved a molar yield of 94.1% and an optical purity of 91.7% ee in an organic solvent-water two-phase system. nih.gov

Similarly, for the synthesis of the (S)-enantiomer, E. coli was engineered to co-express a carbonyl reductase from Candida magnoliae and glucose dehydrogenase from Bacillus megaterium. This whole-cell biocatalyst produced ethyl (S)-4-chloro-3-hydroxybutanoate with an optical purity of 100% ee.

Another strategy employs two co-existing recombinant E. coli strains, one expressing the ketoreductase and the other expressing the cofactor-regenerating enzyme. This system has been successfully applied to the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate, achieving a product yield of 90.5% and an optical purity of 99% ee.

The use of isolated enzymes, either in free or immobilized form, offers advantages such as higher purity of the product and the avoidance of cellular metabolic side reactions. However, the cost and instability of the required nicotinamide (B372718) cofactors (NADH and NADPH) necessitate an efficient regeneration system.

A variety of ketoreductases (KREDs) and carbonyl reductases have been identified, characterized, and applied to the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. These enzymes exhibit different substrate specificities, stereoselectivities, and stabilities.

A novel NADPH-dependent reductase from Candida albicans (CaCR) was cloned and co-expressed with a glucose dehydrogenase in E. coli. researchgate.net The recombinant enzyme exhibited an activity of 5.7 U/mg with ethyl 4-chloro-3-oxobutanoate as the substrate and produced the (S)-enantiomer with an optical purity of over 99% ee. researchgate.net

The carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49 is another well-characterized enzyme that catalyzes the production of ethyl (S)-4-chloro-3-hydroxybutanoate with excellent stereoselectivity (>99.5% ee). Through directed evolution, a thermostabilized mutant of this enzyme was developed, which allowed for a significant increase in the reaction temperature and a high space-time yield.

An aldehyde reductase from Sporobolomyces salmonicolor has been isolated and shown to be an NADPH-dependent enzyme that produces the (R)-enantiomer of the corresponding alcohol. nih.gov

| Enzyme Source | Enzyme Type | Cofactor | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

| Candida albicans | Carbonyl Reductase (CaCR) | NADPH | (S) | >99% | researchgate.net |

| Chryseobacterium sp. CA49 | Carbonyl Reductase (ChKRED20) | NADH | (S) | >99.5% | |

| Sporobolomyces salmonicolor | Aldehyde Reductase | NADPH | (R) | 86% | nih.gov |

| Candida magnoliae | Carbonyl Reductase (S1) | NADPH | (S) | 100% |

The catalytic use of expensive nicotinamide cofactors is economically viable only when they are efficiently regenerated in situ. The most common and well-established method for cofactor regeneration is the substrate-coupled approach, where a second enzyme and a sacrificial co-substrate are used.

The glucose/glucose dehydrogenase (GDH) system is widely employed for NADPH regeneration. Glucose dehydrogenase catalyzes the oxidation of glucose to gluconolactone, which is then hydrolyzed to gluconic acid, with the concomitant reduction of NADP+ to NADPH. This system is highly efficient due to the favorable thermodynamics of the reaction. It has been successfully coupled with various ketoreductases for the synthesis of both (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate. nih.gov

For NADH regeneration, the formate (B1220265)/formate dehydrogenase (FDH) system is a popular choice. Formate dehydrogenase, often from Candida boidinii, catalyzes the oxidation of formate to carbon dioxide, a harmless and easily removable byproduct, while reducing NAD+ to NADH. This system is advantageous due to the irreversible nature of the reaction, which drives the equilibrium towards product formation.

Another approach for cofactor regeneration is the enzyme-coupled system, where a single enzyme is capable of both reducing the target ketone and oxidizing a co-substrate. For example, some alcohol dehydrogenases can use a secondary alcohol, such as isopropanol (B130326), as a hydrogen donor to regenerate the cofactor. The isopropanol is oxidized to acetone (B3395972) in the process.

Optimization of Bioreaction Parameters for Enantiocontrol

The precise control of enantioselectivity in the bioreduction of Ethyl 4-chloro-3-oxopentanoate to its corresponding chiral hydroxy ester, a key pharmaceutical precursor, is paramount. This control is achieved through the meticulous optimization of various reaction parameters, which can significantly impact enzyme activity, stability, and the stereochemical outcome of the transformation.

Influence of pH, Temperature, and Solvent Systems (e.g., Biphasic Systems, Ionic Liquids)

The enzymatic reduction of this compound is highly sensitive to the reaction environment. The pH and temperature of the aqueous medium are fundamental parameters that must be optimized for each specific biocatalyst. For instance, a carbonyl reductase from Candida pseudotropicalis 104 exhibits optimal reduction activity at a pH of 6.0-6.5 and a temperature of 50°C. researchgate.net Similarly, using recombinant E. coli cells co-expressing a carbonyl reductase and a glucose dehydrogenase, the maximum yield of the chiral product was achieved at 30 °C and a pH of 6.5. scispace.com Another study found that for the asymmetric reduction using Aureobasidium pullulans cells, the optimal conditions were a temperature of 30°C and a pH of 7.0. researchgate.net

Substrate instability and product inhibition in aqueous monophasic systems have led to the development of biphasic solvent systems. nih.govnih.gov These systems, typically comprising an aqueous phase containing the biocatalyst and an organic phase, can enhance productivity by improving the solubility of the hydrophobic substrate and partitioning the product to the organic phase, thereby reducing its inhibitory effects on the enzyme. nih.gov The choice of organic solvent is critical; studies have shown that dibutylphthalate and n-butyl acetate can serve as effective non-aqueous phases. researchgate.netnih.gov For example, in a system using Aureobasidium pullulans, a biphasic setup with dibutylphthalate resulted in a molar conversion of 94.8% and an enantiomeric excess of 97.9%. researchgate.net

Ionic liquids (ILs) have emerged as green alternatives to conventional organic solvents for creating biphasic systems. An aqueous/[bmim]PF6 (1-butyl-3-methylimidazolium hexafluorophosphate) biphasic system was employed for the asymmetric reduction of Ethyl 4-chloro-3-oxobutanoate by Aureobasidium pullulans. researchgate.net Under optimized conditions in this system (30 °C, pH 6.6), a substrate conversion of 95.6% and an enantiomeric excess of 98.5% were achieved. researchgate.net

| Biocatalyst | System | Optimal pH | Optimal Temp. (°C) | Solvent | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| Aureobasidium pullulans SW0202 | Biphasic | 7.0 | 30 | Dibutylphthalate | 94.8% Molar Conversion | 97.9% | researchgate.net |

| Aureobasidium pullulans CGMCC 1244 | Biphasic | 6.6 | 30 | [bmim]PF6 | 95.6% Conversion | 98.5% | researchgate.net |

| Recombinant E. coli CgCR | Aqueous | 7.0 | 30 | Water | 84.7% Yield | N/A | mdpi.com |

| Recombinant E. coli (co-expressed) | Aqueous | 6.5 | 30 | Water | Max. Yield Achieved | N/A | scispace.com |

| Immobilized YOL151W Reductase | Aqueous | 6.0 | 45 | Water | N/A | 98% | elsevierpure.com |

Substrate Concentration Effects and Fed-Batch Biotransformation Strategies

High concentrations of this compound can lead to substrate inhibition, reducing the efficiency of the biocatalytic reaction. nih.gov Research has shown that maintaining a low concentration of the substrate throughout the reaction can be beneficial. For instance, when using baker's yeast, slow, stepwise addition of the oxo-ester resulted in a high enantiomeric excess of 97% with 98% conversion. arkat-usa.org

To overcome substrate and product inhibition while achieving high product titers, fed-batch strategies are commonly employed. This approach involves the periodic or continuous addition of the substrate to the reaction vessel, maintaining its concentration below inhibitory levels. Using a fed-batch process in an aqueous/ionic liquid biphasic system, the accumulated product concentration reached 75.1 g/L. researchgate.net Similarly, periodical addition of the substrate in an n-butyl acetate/water two-phase system allowed the product yield to reach 255 mg/ml. nih.gov An aqueous/octanol biphasic system utilizing a substrate fed-batch strategy successfully converted 1200 mmol of the substrate, achieving an enantiomeric excess of 99.9%. scispace.comresearchgate.net In some cases, product inhibition is the primary limiting factor, and strategies such as in situ product removal via resin adsorption have enabled the complete conversion of substrate concentrations as high as 3000 mM. researchgate.net

| Biocatalyst/System | Strategy | Substrate Concentration | Product Concentration/Yield | Enantiomeric Excess (ee) | Reference |

| Baker's Yeast | Slow, 5-step addition | N/A | 98% Conversion | 97% | arkat-usa.org |

| A. pullulans / [bmim]PF6 | Fed-batch | N/A | 75.1 g/L | N/A | researchgate.net |

| Recombinant E. coli / n-butyl acetate | Fed-batch | Periodical addition | 255 mg/ml (91.1% yield) | 91% | nih.gov |

| Recombinant E. coli / octanol | Fed-batch | 1200 mmol total | Complete conversion | 99.9% | scispace.comresearchgate.net |

| Recombinant E. coli / Resin Adsorption | Fed-batch | 3000 mM | 98.2% Yield | 99.4% | researchgate.net |

Role of Additives in Modulating Enantioselectivity

Additives can play a crucial role in modulating the enantioselectivity of the bioreduction, sometimes even reversing the stereochemical preference of the enzyme. In the reduction of this compound using baker's yeast, the addition of allyl alcohol was found to switch the stereoselectivity, favoring the formation of the D-hydroxy-ester with an enantiomeric excess of up to 91%. arkat-usa.org In the absence of this additive, the L-enantiomer is typically favored. arkat-usa.org Similarly, the use of allyl bromide as an additive also yielded high enantioselectivity for the L-(R)-enantiomer (up to 97% ee). arkat-usa.org

Enzyme Engineering and Directed Evolution for Enhanced Catalytic Performance

While optimization of reaction parameters can significantly improve performance, the inherent properties of the biocatalyst often impose ultimate limitations. Enzyme engineering, through both directed evolution and rational design, offers powerful tools to overcome these limitations by creating superior enzyme variants with enhanced stability, activity, and specificity for the transformation of this compound.

Strategies for Improving Thermostability and Activity

Directed evolution is a potent strategy for enhancing enzyme properties without requiring extensive knowledge of the protein's structure-function relationship. It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) followed by high-throughput screening to identify mutants with desired improvements.

A notable example is the enhancement of the ketoreductase ChKRED20 for the reduction of Ethyl 4-chloro-3-oxobutanoate. nih.gov After a single round of error-prone PCR and the combination of beneficial mutations, a triple-mutant was generated. This engineered enzyme exhibited substantially enhanced thermostability; its half-life at 65 °C was dramatically increased compared to the wild-type's 11.9 minutes. nih.gov Moreover, the mutant displayed a 63% increase in activity at this elevated temperature, enabling the complete conversion of 300 g/L of substrate within one hour. nih.gov

Combining computational methods with laboratory evolution can create "small and smart" mutant libraries, increasing the efficiency of finding beneficial mutations. One such strategy, combining HotSpot, FireProt, and multiple sequence alignment, was used to modify a carbonyl reductase. researchgate.net This approach led to a mutant with a 4.7-fold increase in catalytic activity and improved thermostability for the reduction of a similar chloro-ketone substrate. researchgate.net

Rational Design for Modulating Substrate Specificity

Rational design leverages detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations aimed at altering its properties. By analyzing the enzyme's active site and its interactions with the substrate, researchers can predict amino acid substitutions that may enhance affinity, activity, or alter substrate specificity.

In the context of reductases for this compound, computational tools like homology modeling and substrate docking are employed to understand the basis of substrate specificity and enantioselectivity. researchgate.net By constructing models of the enzyme-substrate complex, key amino acid residues that interact with the substrate can be identified. researchgate.net For example, analysis of different yeast reductases revealed the structural basis for their opposing enantiopreferences (one producing the (S)-product exclusively, while others produced the (R)-form). researchgate.net This structural insight is the foundation for rational design efforts to modulate substrate specificity, allowing for the tailored synthesis of desired chiral alcohols. While many reductases exhibit broad substrate specificity, rational design provides a pathway to narrow this specificity or shift it towards non-natural substrates like this compound, thereby creating highly specialized and efficient biocatalysts. researchgate.netresearchgate.net

Chemoenzymatic and Chemical Asymmetric Syntheses

The asymmetric reduction of the prochiral ketone in this compound and its close analog, ethyl 4-chloro-3-oxobutanoate, has been extensively studied, employing both enzymatic and chemical catalytic systems to achieve high enantioselectivity.

While chemoenzymatic methods are prevalent, the use of transition metal complexes in the asymmetric hydrogenation of β-keto esters is a well-established and powerful strategy for accessing chiral β-hydroxy esters. Ruthenium-based catalysts, particularly those bearing the chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are renowned for their high efficiency and enantioselectivity in the hydrogenation of a wide array of functionalized ketones, including β-keto esters. okayama-u.ac.jpharvard.edu

The general mechanism for the Ru-BINAP catalyzed hydrogenation of β-keto esters involves the coordination of the ketone's carbonyl group to the chiral ruthenium complex. harvard.edu Hydrogen is then delivered from the metal center to the carbonyl carbon, with the chiral ligand environment dictating the facial selectivity of the attack, leading to the preferential formation of one enantiomer of the corresponding alcohol. harvard.edu The reaction is typically carried out under a hydrogen atmosphere, with the pressure and temperature being critical parameters that can influence both the reaction rate and the stereochemical outcome. harvard.eduorgsyn.org

For the asymmetric hydrogenation of β-keto esters, Ru(II)-BINAP complexes are highly effective. okayama-u.ac.jpnptel.ac.in These catalysts have demonstrated the ability to produce the corresponding β-hydroxy esters with high yields and excellent enantiomeric excess (ee). Although specific data for this compound is not extensively detailed in readily available literature, the established reactivity of these catalysts with structurally similar substrates, such as ethyl 4-chloro-3-oxobutanoate, suggests their applicability. The reaction conditions typically involve the use of a suitable solvent, such as methanol (B129727) or ethanol (B145695), and hydrogen pressures ranging from atmospheric to high pressure.

Table 1: Representative Conditions for Asymmetric Hydrogenation of β-Keto Esters with Ru-BINAP Catalysts This table is illustrative of general conditions for this class of compounds and not specific to this compound.

| Catalyst | Substrate Class | Solvent | H₂ Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee) | Reference |

| Ru(OCOCH₃)₂[(R)-BINAP] | β-Keto Esters | Methanol | 4 - 100 | 23 - 100 | High | harvard.edu |

| RuCl₂[(S)-BINAP] | α,β-Unsaturated Carboxylic Acids | Methanol | 134 | Room Temp | >98% | nptel.ac.in |

Enantioselective hydrogenation is a key methodology for the synthesis of chiral alcohols from prochiral ketones. This can be achieved through both transition metal catalysis, as discussed above, and biocatalysis.

Biocatalytic reductions, often referred to as asymmetric bioreductions, utilize whole microbial cells or isolated enzymes to perform highly stereoselective transformations. For substrates like ethyl 4-chloro-3-oxobutanoate, a close structural analog of this compound, various microorganisms have been employed with great success. Baker's yeast (Saccharomyces cerevisiae) is a classic example, capable of reducing the keto group to the corresponding alcohol. arkat-usa.org However, the enantioselectivity can be variable due to the presence of multiple reductases with opposing stereopreferences. arkat-usa.org

To overcome this, researchers have explored other microbial sources and optimized reaction conditions. For instance, the use of specific yeast strains or the addition of additives like allyl bromide can significantly enhance the enantiomeric excess of the desired product. arkat-usa.org In one study, the reduction of ethyl 4-chloro-3-oxobutanoate with baker's yeast in the presence of allyl bromide led to the formation of both (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate with high enantioselectivity (90-97% ee) and complete conversion of the substrate within 1-2 hours. arkat-usa.org

Furthermore, isolated enzymes, such as aldehyde reductases, offer a more controlled approach to asymmetric reduction. An NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor has been successfully used for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov To address the cost of the NADPH cofactor, a cofactor regeneration system, often involving a second enzyme like glucose dehydrogenase and a sacrificial substrate like glucose, is typically employed. google.com

In a biphasic system using n-butyl acetate and water, the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate yielded the (R)-hydroxy ester with a 95.4% molar yield and 86% enantiomeric excess. nih.gov This approach also helps to overcome substrate and product inhibition, which can be problematic in aqueous single-phase systems. nih.gov

Plant tissues have also been investigated as biocatalysts for the asymmetric reduction of prochiral ketones. nih.gov For ethyl 4-chloroacetoacetate, various plant tissues have demonstrated the ability to catalyze its reduction with high enantioselectivity, achieving an enantiomeric excess of around 91%. nih.gov

Table 2: Chemoenzymatic Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

| Biocatalyst | Substrate | Key Reaction Conditions | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Baker's Yeast | Ethyl 4-chloro-3-oxobutanoate | Presence of allyl bromide | (R)- and (S)-Ethyl 4-chloro-3-hydroxybutanoate | 90-97% | Complete Conversion | arkat-usa.org |

| Sporobolomyces salmonicolor Aldehyde Reductase | Ethyl 4-chloro-3-oxobutanoate | n-butyl acetate-water biphasic system, NADPH regeneration | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 86% | 95.4% | nih.gov |

| Plant Tissues | Ethyl 4-chloroacetoacetate | Not specified | Chiral Ethyl 4-chloro-3-hydroxybutanoate | ~91% | ~45% | nih.gov |

Applications in Advanced Organic Synthesis

Construction of Complex Organic Molecules

The multifunctionality of ethyl 4-chloro-3-oxopentanoate is leveraged by chemists to build complex organic structures through sequential and controlled chemical reactions.

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound can serve as a key starting material for the synthesis of several important heterocyclic rings.

Thiazoles : The structure of this compound, which contains an α-haloketone moiety, makes it an ideal substrate for the Hantzsch thiazole synthesis. researchgate.netnih.govsynarchive.com This well-established reaction involves the condensation of an α-haloketone with a thioamide. researchgate.netrsc.org In this context, this compound would react with a chosen thioamide to yield a highly substituted thiazole ring, a core structure in many pharmaceutical agents.

Furans and Pyrroles : The Paal-Knorr synthesis is a powerful method for constructing furan and pyrrole rings from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org While this compound is not a 1,4-dicarbonyl itself, its α-chloro group can be displaced by a nucleophile that introduces the second carbonyl group or a precursor to it. This two-step process, involving nucleophilic substitution followed by cyclization, allows for the regiocontrolled synthesis of polysubstituted furans (using an acid catalyst) and pyrroles (using ammonia or a primary amine). organic-chemistry.orgresearchgate.net

Pyrido-pyrimidinones and Triazolopyrimidinones : While direct, documented syntheses of these specific scaffolds from this compound are not prevalent in the literature, related β-ketoesters are known to be precursors for pyrimidine-based structures. googleapis.com For instance, the general reactivity of the β-ketoester functionality allows for condensation reactions with guanidines or other suitable dinucleophiles to form pyrimidinone cores, which could be further elaborated into fused systems like pyrido-pyrimidinones. nih.gov

The term "building block" in organic synthesis refers to a molecule that can be incorporated into a larger structure. This compound is considered a versatile building block because its three distinct functional groups can be manipulated selectively. researchgate.netossila.com This allows for the stepwise addition of complexity to a molecule. For example, the chlorine atom can be substituted via nucleophilic attack, the ketone can undergo reactions such as aldol condensation or reductive amination, and the ester group can be hydrolyzed, reduced, or converted to an amide. This orthogonal reactivity is highly valuable for creating multifunctional compounds with precisely controlled architectures.

Role in Natural Product Synthesis

The synthesis of natural products represents a significant challenge in organic chemistry, often requiring the assembly of complex stereochemistry and functionality.

While the direct application of this compound as an intermediate in the total synthesis of specific natural products is not extensively documented in publicly available literature, its potential is evident. Its structure is suitable for creating key fragments of larger, more complex molecules. The ability to introduce a stereocenter via asymmetric reduction of the ketone (as discussed in the following section) would make it a valuable chiral pool starting material for the enantioselective synthesis of natural product stereoisomers.

Synthetic Utility in Pharmaceuticals and Agrochemicals Precursors

The development of new drugs and crop protection agents relies heavily on the availability of novel chemical entities. This compound serves as a precursor for molecules with potential biological activity.

Chirality is a critical aspect of modern pharmaceuticals, as different enantiomers of a drug can have vastly different biological effects. The generation of optically pure compounds is therefore of paramount importance.

This compound is a prochiral molecule, and the asymmetric reduction of its ketone group can produce a chiral alcohol, ethyl 4-chloro-3-hydroxypentanoate. This transformation creates a stereocenter, yielding either the (R) or (S) enantiomer depending on the catalyst or reagent used. This principle is well-documented for the analogous compound, ethyl 4-chloro-3-oxobutanoate, which is widely used to produce ethyl (R)-4-chloro-3-hydroxybutyrate and ethyl (S)-4-chloro-3-hydroxybutyrate. nih.govnih.govmdpi.com These chiral hydroxyesters are valuable intermediates for the synthesis of a range of pharmaceuticals. tum.denih.govresearchgate.netresearchgate.net By analogy, the chiral derivatives of this compound would be equally valuable as chiral building blocks for creating new active pharmaceutical ingredients with specific stereochemistry.

Chiral Building Blocks for Active Pharmaceutical Ingredients

Development of Optically Active β-Hydroxy Esters

The asymmetric reduction of the prochiral ketone in ethyl 4-chloro-3-oxobutanoate (COBE) to its corresponding optically active ethyl 4-chloro-3-hydroxybutanoate (CHBE) is a cornerstone transformation in modern synthetic chemistry. This process yields either the (S)- or (R)-enantiomer, both of which are highly valuable chiral building blocks. nih.gov

A variety of methods have been developed to achieve this reduction with high efficiency and enantioselectivity, with biocatalysis being a particularly prominent and effective approach. Microbial reduction using whole cells or isolated enzymes offers a green and highly selective alternative to traditional chemical reductants. For instance, numerous yeast strains have been screened for their ability to reduce COBE, with some strains demonstrating the ability to produce (S)-CHBE with high optical purity. sigmaaldrich.com Similarly, recombinant microorganisms co-expressing carbonyl reductase and glucose dehydrogenase genes have been engineered to produce (R)-CHBE with excellent yields and enantiomeric excess (e.e.). nih.gov Enzymes such as those from Burkholderia gladioli and Lactobacillus kefir have proven to be robust biocatalysts for producing (R)-CHBE and (S)-CHBE, respectively, often achieving enantiomeric excess values exceeding 99%. nih.govresearchgate.net

Table 1: Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE) to Optically Active Ethyl 4-chloro-3-hydroxybutanoate (CHBE)

| Catalyst (Microorganism/Enzyme) | Target Enantiomer | Enantiomeric Excess (e.e.) | Yield | Reference |

| Candida magnoliae (yeast) | (S)-CHBE | >99% | High | sigmaaldrich.com |

| Burkholderia gladioli (reductase) | (R)-CHBE | >99.9% | High | nih.gov |

| Lactobacillus kefir | (S)-CHBE | 99.5% | 97% | researchgate.net |

| Aureobasidium pullulans | (S)-CHBE | 98.5% | 95.6% | researchgate.net |

| Recombinant E. coli (fabG-homologue) | (S)-CHBE | >99% | High | epa.gov |

Precursors for HMG-CoA Reductase Inhibitors (Statins)

The (3S, 5R)-dihydroxyheptanoate side chain is a common structural feature of statins, a class of cholesterol-lowering drugs that inhibit the enzyme HMG-CoA reductase. Ethyl (S)-4-chloro-3-hydroxybutanoate is a valuable synthon for constructing this critical chiral side chain. Its stereochemically defined hydroxyl and chloro groups allow for controlled elaboration of the carbon skeleton, making it a key starting material in the total synthesis of this important class of pharmaceuticals.

Synthesis of L-Carnitine and its Bioactive Derivatives

L-carnitine is an essential biomolecule involved in fatty acid metabolism. The (R)-enantiomer of ethyl 4-chloro-3-hydroxybutyrate is a crucial precursor for its industrial synthesis. The synthetic route involves the reaction of (R)-ethyl 4-chloro-3-hydroxybutyrate with trimethylamine. This reaction proceeds via nucleophilic substitution, where the trimethylamine displaces the chloride ion, followed by hydrolysis of the ester to yield L-carnitine. This process is highly efficient, providing the desired product with high optical purity and in good yield.

Other Bioactive Molecules (e.g., GABOB, Negamycin, Macrolactin A)

The utility of optically active ethyl 4-chloro-3-hydroxybutanoate extends to a range of other complex natural products and bioactive compounds. The (R)-enantiomer is a versatile chiral building block for synthesizing:

(R)-γ-amino-β-hydroxybutyric acid (GABOB): A neurotransmitter analogue. nih.gov

Negamycin: A dipeptide antibiotic.

Macrolactin A: A macrolide antibiotic with antiviral properties.

The defined stereochemistry of the hydroxy and chloro groups in the starting material is crucial for establishing the correct stereocenters in these complex target molecules.

Research in Materials Science: Polymer and Advanced Material Synthesis

While ethyl 4-chloro-3-oxobutanoate and its derivatives are extensively used as building blocks in pharmaceutical synthesis, their application in materials science and polymer chemistry is not as widely documented. However, the structure of its reduction product, ethyl 4-chloro-3-hydroxybutanoate, suggests potential as a monomer for creating functional polyesters.

Hydroxy esters are common precursors for polyesters, and the presence of a chlorine atom offers a reactive handle for post-polymerization modification. This could allow for the synthesis of polymers with tailored properties or for grafting other molecules onto the polymer backbone. Specifically, the structure is related to the monomers used in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible thermoplastics. While direct polymerization of ethyl 4-chloro-3-hydroxybutanoate into high molecular weight polymers is not a mainstream application, its potential use in creating novel materials remains a possibility for future research.

Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable for monitoring the progress of reactions that synthesize or utilize Ethyl 4-chloro-3-oxopentanoate and for assessing the purity of the final product. These methods are vital for separating the target compound from starting materials, byproducts, and isomers.

Gas Chromatography (GC) for Volatile Components Analysis

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds like this compound. It is primarily used to assess purity by separating the main component from volatile impurities and isomers, such as Ethyl 2-chloro-3-oxopentanoate. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.

In a typical application, a GC method would be developed to monitor the formation of the product and detect any residual starting materials or the formation of byproducts. For purity assessment, an area normalization method can provide a quantitative estimation of the compound's purity. A patent describing the analysis of the related compound, Ethyl 4-chloro-3-oxobutanoate, provides a relevant example of the conditions that would be adapted for the pentanoate analogue.

| Parameter | Condition |

|---|---|

| Chromatographic Column | SE-54, 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Nitrogen |

| Injector Temperature | 180 ± 5 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 200 ± 5 °C |

| Oven Temperature Program | Initial: 90 ± 5 °C, Ramp: 30 ± 5 °C/min, Final: 160 ± 5 °C |

| Example Retention Time (4-chloro isomer) | 14.9 ± 0.5 min |

| Example Retention Time (2-chloro isomer) | 9.78 ± 0.5 min |

This method, designed for Ethyl 4-chloro-3-oxobutanoate, would be adapted for this compound, likely requiring adjustment of the temperature program to account for differences in volatility and boiling point.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound, offering advantages for non-volatile impurities and for compounds that may be thermally sensitive.

Quantitative Analysis: Reverse-phase (RP) HPLC is the standard method for quantitative analysis and purity determination. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). This method can effectively separate the target compound from polar and nonpolar impurities. An established method for the butanoate analogue demonstrates a typical setup.

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or C18 |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid modifier |

| Detection | UV-Vis |

| Application Notes | Method is scalable for preparative separation. For MS compatibility, formic acid should be used instead of phosphoric acid. |

Chiral Analysis: Since this compound possesses a stereocenter at the fourth carbon, chiral HPLC is essential for separating its enantiomers. This is particularly critical in asymmetric synthesis, where the goal is to produce one enantiomer in excess. Chiral stationary phases (CSPs), often based on polysaccharide derivatives, are used to achieve this separation. The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times. This allows for the determination of enantiomeric excess (e.e.), a key measure of the success of an asymmetric reaction. Research on the asymmetric reduction of Ethyl 4-chloro-3-oxobutanoate to its corresponding alcohol, Ethyl 4-chloro-3-hydroxybutyrate, relies on chiral chromatography to quantify the stereochemical outcome of the reaction.

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and offering insights into its chemical bonding and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is the most definitive method for confirming the molecular structure of an organic compound. Both ¹H NMR and ¹³C NMR experiments provide a wealth of information. Based on the structure of this compound (CH₃-CHCl-C(O)-CH₂-C(O)O-CH₂-CH₃), a detailed spectrum can be predicted.

¹H NMR: The proton NMR spectrum is expected to show six distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key identifiers.

¹³C NMR: The carbon NMR spectrum is expected to display all seven carbon atoms in the molecule, as there is no molecular symmetry that would make any carbons chemically equivalent.

| ¹H NMR Predictions | ¹³C NMR Predictions | ||||

|---|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| -O-CH₂-CH₃ | ~1.3 | 3H | Triplet (t) | -O-CH₂-C H₃ | ~14 |

| CH₃ -CHCl- | ~1.7 | 3H | Doublet (d) | C H₃-CHCl- | ~20-25 |

| -C(O)-CH₂ -C(O)- | ~3.8 | 2H | Singlet (s) | -C(O)-C H₂-C(O)- | ~45-50 |

| -O-CH₂ -CH₃ | ~4.2 | 2H | Quartet (q) | -C HCl- | ~55-60 |

| CH₃-CHCl - | ~4.8 | 1H | Quartet (q) | -O-C H₂-CH₃ | ~62 |

| -C (O)O- | ~167 | ||||

| -C(O)- | ~195-200 |

These predictions are based on standard chemical shift values for functional groups. Actual values would be confirmed by experimental measurement.

Mass Spectrometry (MS) and hyphenated techniques (e.g., LC-MS) for Product Identification and Degradation Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₁ClO₃), the molecular weight is 178.61 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, resulting in M and M+2 peaks.

Hyphenated Techniques (LC-MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for analyzing reaction mixtures and identifying unknown products or impurities. This technique is particularly valuable for degradation studies, where a sample is subjected to stress conditions (e.g., acid, base, heat, oxidation) to identify potential degradants. The HPLC component separates the various compounds in the stressed sample, and the mass spectrometer provides mass information for each separated peak, allowing for their identification.

For this compound, a degradation study using LC-MS could identify products resulting from:

Hydrolysis: Cleavage of the ethyl ester to form 4-chloro-3-oxopentanoic acid.

Dechlorination: Loss of the chlorine atom to form ethyl 3-oxopentanoate (B1256331).

Further decomposition: Complex breakdown under harsh conditions.

By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products, researchers can propose structures and map out the compound's stability and degradation pathways.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Ethyl 4-chloro-3-oxopentanoate. By solving approximations of the Schrödinger equation, these methods can determine a molecule's geometry, energy, and the distribution of electrons.

Detailed research findings indicate that for analogous β-keto esters, DFT calculations are used to analyze reactivity through global and local descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the global electrophilicity index, which quantifies the molecule's susceptibility to attack by nucleophiles. nih.gov A higher electrophilicity index suggests a greater reactivity towards nucleophilic reagents.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution. For this compound, the MEP would show regions of negative potential (red/yellow) around the oxygen atoms of the ketone and ester groups, indicating their role as Lewis basic centers. Positive potential regions (blue) would be expected around the hydrogen atoms and, significantly, the carbonyl carbons, highlighting them as electrophilic sites prone to nucleophilic attack.

Local reactivity descriptors, such as Fukui functions, are calculated to pinpoint the most reactive atoms within the molecule. nih.gov For a nucleophilic attack, the C3 carbonyl carbon is typically predicted to be the most electrophilic site in β-keto esters, followed by the C1 ester carbonyl carbon. nih.gov

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 6.7 eV | Relates to chemical reactivity and stability |

| Global Electrophilicity Index (ω) | High | Predicts susceptibility to nucleophilic attack |

| Most Electrophilic Center (fk+) | C3 (Ketone Carbonyl) | Primary site for nucleophilic addition |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This compound is a flexible molecule with several rotatable single bonds. Molecular Dynamics (MD) simulations are employed to explore its conformational landscape and study its dynamic behavior and interactions with its environment.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A typical conformational analysis of this compound would involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and running a simulation for a duration of nanoseconds to microseconds. researchgate.net By tracking the dihedral angles of the rotatable bonds over time, a conformational map can be generated, revealing the most stable, low-energy conformations and the energy barriers between them. nih.gov Spectroscopic evidence from related β-keto esters confirms their existence predominantly in the keto form rather than the enol form, a finding that can be corroborated by conformational analysis. nih.gov

These simulations also provide detailed information on intermolecular interactions. For instance, simulating the compound in water would reveal the formation and dynamics of hydrogen bonds between the carbonyl oxygen atoms and water molecules. In biocatalytic applications, MD simulations can be used to assess the stability of an enzyme-substrate complex, tracking key distances and interactions within the active site over time. researchgate.net The root-mean-square deviation (RMSD) of the complex is often monitored to ensure the simulation has reached equilibrium and the substrate remains stably bound. researchgate.net

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | CHARMM, AMBER, or GROMOS |

| Solvent Model | TIP3P (for water) |

| Simulation Time | 100 - 500 ns |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

Enzyme-Substrate Docking and Binding Affinity Predictions in Biocatalysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically an enzyme) to form a stable complex. nih.gov This method is crucial in the field of biocatalysis for understanding how the substrate fits into the enzyme's active site, which is a key determinant of both catalytic activity and stereoselectivity. researchgate.net

In a typical docking study, a 3D model of this compound is placed into the active site of a relevant enzyme, such as a carbonyl reductase used for its asymmetric reduction. mdpi.comresearchgate.net The docking algorithm then samples a large number of possible conformations and orientations of the substrate, scoring them based on a function that estimates the binding affinity. The resulting poses are ranked, and the top-scoring pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the enzyme-substrate complex. researchgate.netnih.gov

For example, docking this compound into a reductase could predict that the C3 ketone is positioned near the NADPH cofactor and a key catalytic residue (e.g., Tyrosine), pre-organizing the substrate for stereoselective hydride transfer. nih.gov The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a prediction of how tightly the substrate binds to the enzyme.

| Parameter | Predicted Outcome | Implication for Biocatalysis |

|---|---|---|

| Binding Affinity (ΔG) | -7.2 kcal/mol | Indicates favorable and spontaneous binding |

| Predicted Pose | C3-carbonyl oriented towards NADPH | Suggests efficient reduction of the ketone |

| Key Interacting Residues | Tyr150, Ser120, Trp205 | Identifies amino acids crucial for binding and catalysis |

| Hydrogen Bonds | Ester carbonyl O with Tyr150-OH | Anchors the substrate in the active site |

Reaction Pathway Modeling and Transition State Analysis

While docking predicts the binding of a substrate, reaction pathway modeling aims to elucidate the entire mechanism of a chemical transformation. Using quantum mechanical methods, researchers can map the potential energy surface of a reaction involving this compound, such as its reduction by a hydride source or its enolate formation and subsequent alkylation.

This process involves identifying and calculating the energies of all relevant species along the reaction coordinate, including the reactants, intermediates, transition states, and products. The transition state (TS) is a critical point on this pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating the precise geometry and energy of the TS is a primary goal of these studies.

For the reduction of this compound, modeling could compare different pathways for hydride attack on the C3 ketone, helping to explain the observed stereoselectivity of a biocatalyst. The calculated activation energy (the energy difference between the reactants and the transition state) is directly related to the reaction rate. By comparing the activation energies of competing pathways, a theoretical prediction of the major product can be made. This type of analysis provides fundamental insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

| Component | Description | Information Gained |

|---|---|---|

| Reactant Complex | Energy of the bound substrate and reagent (e.g., enzyme-substrate-NADPH) | Starting point of the reaction energy profile |

| Transition State (TS) | Highest energy structure along the reaction coordinate | Determines the activation energy and reaction rate |

| Intermediate | A local minimum on the energy profile (e.g., an alkoxide intermediate) | Represents a transient species formed during the reaction |

| Product Complex | Energy of the bound product before release | End point of the reaction energy profile |

Research Challenges and Future Directions

Development of Greener and More Sustainable Synthesis MethodsTraditional synthesis routes for related compounds can involve hazardous reagents and generate significant waste.sphinxsai.comresearchgate.netA major future direction is the development of greener synthetic methodologies. This involves several key areas:

Alternative Solvents: Replacing conventional volatile organic compounds with bio-based or less toxic alternatives.

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, such as C-H activation or acylation reactions that avoid stoichiometric byproducts. organic-chemistry.org

Catalytic Processes: Shifting from stoichiometric reagents to catalytic amounts of more environmentally benign catalysts, including earth-abundant metals or metal-free systems. mdpi.com

Exploration of Novel Reactivity Profiles and Transformative PotentialThe unique combination of functional groups in molecules like Ethyl 4-chloro-3-oxopentanoate—a ketone, an ester, and an alkyl chloride—suggests a rich and potentially underexplored reactivity profile. Future research could focus on uncovering novel transformations, such as:

Domino or Cascade Reactions: Designing multi-step reactions that occur in a single pot to rapidly build molecular complexity.

Novel Cyclizations: Using the compound as a linchpin to construct complex heterocyclic or carbocyclic scaffolds.

New C-C Bond Formations: Exploring its use as a novel electrophile or nucleophile precursor in catalytic coupling reactions. nih.govnih.gov Understanding and harnessing this reactivity is essential for expanding the utility of this class of compounds as versatile intermediates in organic synthesis.

Q & A

Q. What are the established synthetic routes for Ethyl 4-chloro-3-oxopentanoate, and how can reaction yields be optimized?

this compound can be synthesized via condensation of ethyl 2-methyl-3-oxobutanonate and ethyl bromoacetate, followed by hydrolysis and subsequent treatment with phosphorus trisulfide. The reported yield for the final product is 3% via distillation, though literature suggests yields of 20–22% under similar conditions . To optimize yields, researchers should:

Q. How should spectroscopic data (e.g., NMR, IR, mass spectrometry) be interpreted to confirm the structure of this compound?

Key spectral features include:

- Mass spectrometry : A base peak at m/z 97 (C₅H₅O₂⁺) and molecular ion [M⁺] at m/z 112 (C₅H₈ClO₃) .

- IR : Strong absorption at ~1740 cm⁻¹ (ester carbonyl) and 1710 cm⁻¹ (ketone).

- ¹H NMR : Signals for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and methylene/methine protons adjacent to the ketone (δ 2.5–3.0 ppm) . Cross-referencing with computational predictions (e.g., DFT-calculated spectra) can resolve ambiguities.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Use impermeable gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact .

- Conduct reactions in a fume hood due to potential volatility.

- Store the compound away from strong oxidizers and bases, as the α-chloroketone moiety may react exothermically .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model:

- Electron density maps to identify electrophilic sites (e.g., the chloro-substituted carbon).

- Transition-state geometries for SN2 reactions, aiding in predicting regioselectivity .

- Solvent effects on reaction kinetics using implicit solvation models (e.g., PCM). Experimental validation via kinetic isotope effects or Hammett plots is recommended to corroborate computational findings.

Q. What methodologies resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies (e.g., 3% vs. 20–22% yields ) may arise from:

- Purity of reagents : Trace moisture in phosphorus trisulfide can reduce efficiency.

- Distillation conditions : Suboptimal vacuum pressure or temperature gradients during purification. Researchers should:

- Replicate literature procedures with rigorous control of reagent quality.

- Use Design of Experiments (DoE) to statistically assess variable interactions (e.g., reaction time vs. temperature) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- pH stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via LC-MS. The ester group is prone to hydrolysis under basic conditions, forming 4-chloro-3-oxopentanoic acid .

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Light sensitivity : Assess photodegradation under UV/visible light using controlled irradiation experiments .

Q. What advanced analytical techniques are suitable for studying the compound’s role in multi-step organic syntheses?

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Isotopic labeling : Introduce ¹³C or ²H labels at the ketone position to elucidate mechanistic pathways via isotopic tracing .

- X-ray crystallography : Determine crystal structures of derivatives (e.g., hydrazones) to confirm stereoelectronic effects .

Data Analysis and Presentation

Q. How should raw data (e.g., chromatograms, spectral outputs) be processed and presented to meet publication standards?

- Chromatograms : Normalize peak areas to internal standards and report retention times with ±0.1 min precision .

- Spectral data : Annotate key signals and include reference spectra for comparison.

- Statistical reporting : Use tools like ANOVA or t-tests to quantify variability in replicate experiments, with p-values <0.05 considered significant .

- Data presentation : Place large datasets (e.g., kinetic curves) in appendices, while critical processed data (e.g., rate constants) should be in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.